molecular formula C10H10BrN3O B1467472 {1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1249727-30-7

{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1467472
CAS No.: 1249727-30-7
M. Wt: 268.11 g/mol
InChI Key: QVEJJDMITGZNBB-UHFFFAOYSA-N
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Description

{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromophenyl group attached to the triazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often derived from 3-bromobenzyl azide.

    Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where the azide reacts with 3-bromobenzyl chloride.

    Introduction of the Methanol Group: The final step involves the reduction of the triazole intermediate to introduce the methanol group, typically using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale production of 3-bromobenzyl azide and 3-bromobenzyl chloride.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification and Isolation: Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: The major product is {1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}carboxylic acid.

    Reduction: The major product is {1-[(phenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol.

    Substitution: The major products depend on the nucleophile used, such as {1-[(3-aminophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biology

    Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for various biochemical assays.

Medicine

    Drug Development: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of antimicrobial and anticancer agents.

Industry

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of {1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, while the triazole ring facilitates its incorporation into biological systems. The methanol group can participate in hydrogen bonding, further stabilizing its interactions with target molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    {1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine}: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.

    {1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}carboxylic acid: This compound is an oxidized form of the original compound, with a carboxylic acid group instead of a methanol group.

Uniqueness

    Structural Features: The unique combination of the bromophenyl group, triazole ring, and methanol group gives {1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol distinct chemical and biological properties.

    Reactivity: Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.

    Applications: Its wide range of applications in chemistry, biology, medicine, and industry highlights its significance and potential for further research and development.

Properties

IUPAC Name

[1-[(3-bromophenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEJJDMITGZNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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